molecular formula C10H8F2N2S B14766893 5-(2,3-Difluoro-4-methylphenyl)thiazol-2-amine

5-(2,3-Difluoro-4-methylphenyl)thiazol-2-amine

Cat. No.: B14766893
M. Wt: 226.25 g/mol
InChI Key: IUJJZWPFXTYFCJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(2,3-Difluoro-4-methylphenyl)thiazol-2-amine typically involves the reaction of 2-bromo-1-(2,3-difluoro-4-methylphenyl)ethanone with thiourea under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-(2,3-Difluoro-4-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluoro-4-methylphenyl)thiazol-2-amine

Properties

Molecular Formula

C10H8F2N2S

Molecular Weight

226.25 g/mol

IUPAC Name

5-(2,3-difluoro-4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8F2N2S/c1-5-2-3-6(9(12)8(5)11)7-4-14-10(13)15-7/h2-4H,1H3,(H2,13,14)

InChI Key

IUJJZWPFXTYFCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CN=C(S2)N)F)F

Origin of Product

United States

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